Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene: and 1-methylcyclopenta-1,3-diene are organic compounds that belong to the class of cyclic dienesIt is commonly used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry . 1-methylcyclopenta-1,3-diene is a derivative of cyclopentadiene, characterized by the presence of a methyl group attached to the cyclopentadiene ring. This compound is also a colorless liquid and is used in various industrial applications .
Preparation Methods
Cyclopenta-1,3-diene
Synthetic Routes: Cyclopenta-1,3-diene is typically obtained from coal tar or by steam cracking of naphtha.
Industrial Production: Industrially, cyclopenta-1,3-diene is produced by the thermal cracking of dicyclopentadiene, which is derived from petroleum byproducts.
1-methylcyclopenta-1,3-diene
Synthetic Routes: This compound can be synthesized by distillation, depolymerization, and rectification of petroleum pyrolysis tar.
Industrial Production: The industrial production of 1-methylcyclopenta-1,3-diene involves similar methods, including the distillation and depolymerization of petroleum byproducts.
Chemical Reactions Analysis
Cyclopenta-1,3-diene
Types of Reactions: Cyclopenta-1,3-diene undergoes various reactions, including Diels-Alder reactions, oxidation, and polymerization.
Common Reagents and Conditions: It reacts with dienophiles in Diels-Alder reactions to form cyclohexene derivatives.
Major Products: The major products include cyclohexene derivatives from Diels-Alder reactions and various oxidized products.
1-methylcyclopenta-1,3-diene
Types of Reactions: This compound can undergo similar reactions, including Diels-Alder reactions and oxidation.
Common Reagents and Conditions: It reacts with dienophiles and can be oxidized using common oxidizing agents.
Major Products: The major products include substituted cyclohexene derivatives and oxidized products.
Scientific Research Applications
Cyclopenta-1,3-diene
Chemistry: Used as a precursor to the cyclopentadienyl anion, which is a crucial ligand in organometallic chemistry.
Biology and Medicine:
1-methylcyclopenta-1,3-diene
Mechanism of Action
Comparison with Similar Compounds
Cyclopenta-1,3-diene
Similar Compounds: Benzene, cyclobutadiene, and cyclopentene.
1-methylcyclopenta-1,3-diene
Properties
CAS No. |
90895-56-0 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8.C5H6/c1-6-4-2-3-5-6;1-2-4-5-3-1/h2-4H,5H2,1H3;1-4H,5H2 |
InChI Key |
NOSWQDCFTDHNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC1.C1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.